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  • Product: Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate
  • CAS: 1151933-49-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate

An In-Depth Technical Guide to Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of Novel Thiazole Derivatives The...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Thiazole Derivatives

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] Its versatile structure has been a fertile ground for the development of therapeutics ranging from antimicrobial to anticancer agents. This guide focuses on a specific, novel derivative: Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate. While direct experimental data for this exact molecule is not extensively available in public literature, this document serves as a comprehensive technical guide by extrapolating from well-documented, structurally related analogs. By examining the constituent parts of the molecule—the 2-aminothiazole core, the 2-pyrrolidinyl substituent, and the 4-amino and 5-ethoxycarbonyl groups—we can construct a scientifically rigorous profile of its probable chemical properties, a plausible synthetic route, and its potential as a pharmacologically active agent. This guide is intended for researchers and drug development professionals, providing both a theoretical framework and practical, actionable protocols to facilitate further investigation into this promising compound.

The 2-Aminothiazole Core: A Privileged Scaffold in Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key structural motif in numerous pharmaceuticals.[1] The 2-aminothiazole moiety, in particular, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This has led to its incorporation into drugs with diverse therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The electronic properties of the 2-aminothiazole ring system, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive starting point for the design of new therapeutic agents.

Structural Analysis of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate

The specific substitutions on the 2-aminothiazole core of the target compound are expected to significantly influence its chemical properties and biological activity.

  • The 2-(pyrrolidin-1-yl) Group: The pyrrolidine ring is a five-membered, non-aromatic nitrogen heterocycle that is frequently incorporated into drug molecules to enhance potency, selectivity, and pharmacokinetic profiles.[3][4][5][6] Its presence can improve aqueous solubility and provide a hydrogen bond acceptor (the nitrogen atom), which can be crucial for target binding.[3] The stereochemistry of the pyrrolidine ring and its substituents can also play a critical role in the biological activity of the molecule.[4][6] In the context of the target compound, the pyrrolidine moiety at the 2-position of the thiazole ring is likely to influence its interaction with biological targets and its overall physicochemical properties.

  • The 4-Amino Group: The amino group at the 4-position is a key functional group that can participate in hydrogen bonding and act as a nucleophile in further chemical modifications. Its presence is common in many biologically active thiazole derivatives.

  • The 5-Ethyl Carboxylate Group: The ethyl carboxylate group at the 5-position is an electron-withdrawing group that can influence the reactivity of the thiazole ring. It also provides a handle for further synthetic modifications, such as conversion to amides or other derivatives, which can be explored to modulate the compound's biological activity.

Predicted Physicochemical Properties

Based on the analysis of similar structures, the following physicochemical properties for Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate can be predicted.[7]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~255.3 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
cLogP ~2.0 - 2.5Indicates a balance between lipophilicity and hydrophilicity, which is important for membrane permeability and solubility.
Hydrogen Bond Donors 1 (from the 4-amino group)Contributes to target binding and solubility.
Hydrogen Bond Acceptors 4 (2 from the carboxylate, 1 from the pyrrolidine N, 1 from the thiazole N)Enhances interactions with biological targets and improves solubility.
Polar Surface Area (PSA) ~85 ŲSuggests good potential for oral absorption.

Proposed Synthesis: A Modified Hantzsch Thiazole Synthesis Approach

A plausible and efficient method for the synthesis of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate is a variation of the well-established Hantzsch thiazole synthesis.[8][9][10][11][12] This reaction typically involves the condensation of an α-haloketone with a thioamide. For our target molecule, a multi-step, one-pot approach can be envisioned.

Synthetic Workflow Diagram

Synthetic_Pathway reagents Ethyl 2-cyano-2-(ethoxymethylene)acetate + Pyrrolidine intermediate1 Ethyl 2-cyano-3-(pyrrolidin-1-yl)acrylate reagents->intermediate1 Step 1: Michael Addition product Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate intermediate1->product Step 2: Gewald Reaction reagents2 Sulfur + Morpholine reagents2->product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-cyano-3-(pyrrolidin-1-yl)acrylate

  • To a stirred solution of ethyl 2-cyano-2-(ethoxymethylene)acetate (1 equivalent) in ethanol at room temperature, add pyrrolidine (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate

  • To a solution of the crude ethyl 2-cyano-3-(pyrrolidin-1-yl)acrylate (1 equivalent) from the previous step in ethanol, add elemental sulfur (1.2 equivalents) and morpholine (0.5 equivalents) as a catalyst.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from ethanol to afford the pure Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - A triplet and a quartet corresponding to the ethyl group of the ester. - Two multiplets corresponding to the protons of the pyrrolidine ring. - A broad singlet for the NH₂ protons at the 4-position, which would be exchangeable with D₂O.
¹³C NMR - Signals for the carbonyl carbon of the ester and the two carbons of the ethyl group. - Signals for the four distinct carbons of the pyrrolidine ring. - Signals for the three carbons of the thiazole ring, with the C2 carbon attached to the pyrrolidine showing a characteristic downfield shift.
Mass Spectrometry (ESI-MS) - A prominent peak corresponding to the molecular ion [M+H]⁺.
FT-IR - Stretching vibrations for N-H (amino group), C-H (aliphatic and aromatic), C=O (ester), and C=N (thiazole ring).
Protocol: Spectroscopic Analysis
  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[13]

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • To confirm the NH₂ peak, perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H NMR spectrum.[13]

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[13]

    • Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.

Potential Biological Activities and Applications

Based on the known biological activities of structurally similar 2-aminothiazole derivatives, Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate is a promising candidate for several therapeutic applications.

Anticancer Activity

Many 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization.[1] The pyrrolidine moiety has also been incorporated into compounds with significant antiproliferative effects.[14] It is plausible that the target compound could exhibit cytotoxic effects on cancer cell lines.

Antimicrobial Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[15][16][17] Derivatives have shown activity against a broad spectrum of bacteria and fungi. The combination of the thiazole and pyrrolidine moieties may lead to compounds with significant antimicrobial properties.

Experimental Workflow for Biological Evaluation

Biological_Evaluation compound Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate anticancer Anticancer Activity Screening compound->anticancer antimicrobial Antimicrobial Activity Screening compound->antimicrobial mtt_assay MTT Assay on Cancer Cell Lines anticancer->mtt_assay tubulin_assay Tubulin Polymerization Assay anticancer->tubulin_assay mic_assay MIC Determination (Broth Microdilution) antimicrobial->mic_assay disk_diffusion Disk Diffusion Assay antimicrobial->disk_diffusion

Caption: Workflow for assessing the biological activity of the target compound.

Detailed Protocols for In Vitro Biological Assays

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is for determining the cytotoxicity of the compound against a panel of human cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the effect of the compound on tubulin polymerization.[18][19][20]

  • Reagents and Materials:

    • Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter).

    • General tubulin buffer.

    • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls.[18]

    • 96-well, black, flat-bottom plates.

    • Fluorescence microplate reader with temperature control.

  • Assay Procedure:

    • Prepare a tubulin reaction mix on ice containing tubulin, GTP, and the fluorescent reporter in general tubulin buffer.[18]

    • Prepare serial dilutions of the test compound and controls.

    • Pre-warm the 96-well plate to 37°C.

    • Add the test compound dilutions and controls to the wells.

    • Initiate the polymerization by adding the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity at regular intervals for at least 60 minutes at 37°C.

    • Plot the fluorescence intensity versus time to obtain polymerization curves.

    • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Assay for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.[21]

  • Bacterial Strains and Culture Conditions:

    • Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Grow the bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Assay Procedure:

    • Prepare serial twofold dilutions of the test compound in broth in a 96-well microtiter plate.

    • Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate represents a novel chemical entity with significant potential for drug discovery. Based on the well-established pharmacological importance of the 2-aminothiazole scaffold and the beneficial properties conferred by the pyrrolidine moiety, this compound is a prime candidate for investigation as an anticancer and/or antimicrobial agent. The synthetic route proposed herein is robust and amenable to the generation of analogs for structure-activity relationship (SAR) studies. The provided experimental protocols offer a clear path for the synthesis, characterization, and biological evaluation of this promising molecule. Further research, including in vivo studies and mechanism of action elucidation, will be crucial to fully realize the therapeutic potential of this and related compounds.

References

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  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 38.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry.
  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.
  • Bio-protocol. (n.d.).
  • Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774.
  • Janeček, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3163.
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  • ProQuest. (2024). In silico and in vitro evaluation of N-heterocyclic derivatives as antimicrobials: ADMET analysis, SAR, and molecular docking.
  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617.
  • Chahbane, N., et al. (2017).
  • PMC. (n.d.). AN IN VITRO STUDY ON THE ANTIMICROBIAL EFFECT OF SELECT HETEROCYCLIC NITROGEN COMPOUNDS.
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  • Zenodo. (2021). In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole.
  • A Review of Recent Progress on the Anticancer Activity of Hetero- cyclic Compounds. (2024).
  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.).
  • Cytoskeleton, Inc. (n.d.).
  • IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles.
  • MDPI. (2020).
  • PMC. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
  • Anticancer potential of fused heterocycles: structural insights and mechanistic advances. (n.d.).
  • MDPI. (n.d.). Synthesis and Anticancer Activity of Biologically Active Heterocyclic Compounds.
  • ResearchGate. (2016). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1.
  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
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  • LOCKSS. (2022).
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Sources

Exploratory

Mechanism of action of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate derivatives

An In-Depth Technical Guide to the Mechanisms of Action of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate Derivatives Executive Summary The ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate scaffold repres...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanisms of Action of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate Derivatives

Executive Summary

The ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the development of a diverse array of therapeutic agents. Derivatives of this core have demonstrated significant potential across multiple disease areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the primary mechanisms of action elucidated for this class of compounds. Rather than a singular mode of action, the biological activity of these derivatives is exquisitely dependent on the specific substitutions at the C-2 and C-5 positions of the thiazole ring. We will delve into the key molecular targets and signaling pathways, supported by experimental evidence and protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of molecules.

Antimicrotubule Activity: A Dominant Mechanism in Oncology

A significant body of research has identified certain derivatives of the ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate scaffold as potent inhibitors of tubulin polymerization, a cornerstone of cancer chemotherapy.

Molecular Target: The Colchicine Binding Site on β-Tubulin

The primary molecular target for the antimitotic activity of these thiazole derivatives is the colchicine binding site on β-tubulin.[1] By occupying this site, the compounds prevent the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics has profound effects on rapidly dividing cancer cells, which rely on a functional mitotic spindle for chromosome segregation.

A key example is the derivative 2-(pyrrolidin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole . Structure-activity relationship (SAR) studies have demonstrated that the pyrrolidin-1-yl group at the C-2 position and the 3′,4′,5′-trimethoxybenzoyl moiety at the C-5 position are critical for potent activity.[1] Even minor modifications, such as expanding the pyrrolidine ring to a piperazine, lead to a significant reduction in antiproliferative effects.[1]

Downstream Cellular Effects

The inhibition of tubulin polymerization by these thiazole derivatives triggers a cascade of cellular events, culminating in apoptotic cell death.

  • G2/M Phase Cell Cycle Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[1] This is a characteristic effect of antimicrotubule agents.

  • Apoptosis Induction: Prolonged G2/M arrest ultimately leads to the induction of apoptosis. This can be observed through an increase in the sub-G1 cell population in flow cytometry analysis.[1]

  • Modulation of G2/M Regulatory Proteins: Treatment with these compounds affects the expression and activity of key proteins that regulate the G2/M phase, further contributing to cell cycle arrest.[1]

Quantitative Data on Antiproliferative and Tubulin Polymerization Inhibition

The following table summarizes the in vitro activity of a representative potent derivative compared to the well-known antimicrotubule agent, Combretastatin A-4 (CA-4).

CompoundCell LineAntiproliferative IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)
2-(pyrrolidin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole HeLaSub-micromolarComparable to CA-4
Combretastatin A-4 (CA-4) HeLaSub-micromolar~1-2

Data synthesized from literature.[1]

Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the in vitro effect of compounds on tubulin polymerization.

Objective: To determine the concentration of a test compound required to inhibit tubulin polymerization by 50% (IC50).

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound dissolved in DMSO

  • Control compounds (e.g., Paclitaxel for polymerization promotion, CA-4 for inhibition)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well microplates

Procedure:

  • Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 1 mg/mL.

  • Add varying concentrations of the test compound (typically from a 100x stock in DMSO) to the wells of a 96-well plate. Include wells for vehicle control (DMSO) and positive/negative controls.

  • Add the tubulin solution to each well.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to the spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). Increased absorbance indicates microtubule formation.

  • Calculate the rate of polymerization for each concentration of the test compound.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

G cluster_workflow Tubulin Polymerization Assay Workflow prep Prepare Reagents (Tubulin, Buffers, GTP, Compound) plate Plate Compound Dilutions prep->plate add_tubulin Add Tubulin Solution plate->add_tubulin initiate Initiate Polymerization (Add GTP, 37°C) add_tubulin->initiate measure Measure Absorbance (340 nm) Over Time initiate->measure analyze Calculate Polymerization Rates and IC50 measure->analyze

Caption: Workflow for in vitro tubulin polymerization assay.

Protein Kinase Inhibition: A Versatile Mechanism

The thiazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[2][3] Derivatives of ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate have been shown to target several important kinases involved in cell signaling and proliferation.

Target Kinases and Cellular Pathways
  • Akt Kinases: Certain 2-substituted thiazole carboxamides act as pan-inhibitors of all three Akt isoforms (Akt1, Akt2, and Akt3).[4] Akt is a crucial node in the PI3K/mTOR signaling pathway, which regulates cell survival, growth, and proliferation. Inhibition of Akt leads to decreased phosphorylation of its downstream targets, such as MDM2 and GSK3β, ultimately promoting apoptosis in cancer cells.[4]

  • Cyclin-Dependent Kinases (CDKs): Thiazole-containing compounds have been identified as potent inhibitors of CDKs, particularly CDK9.[2] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

  • B-Raf Kinase: Derivatives incorporating thiazole and thiophene moieties have shown inhibitory activity against the V600E mutant B-Raf kinase, a driver of many melanomas and other cancers.[2]

G cluster_pathway Kinase Inhibition by Thiazole Derivatives thiazole Thiazole Derivative akt Akt Kinase thiazole->akt Inhibits cdk CDK thiazole->cdk Inhibits braf B-Raf (V600E) thiazole->braf Inhibits downstream_akt MDM2, GSK3β (Phosphorylation) akt->downstream_akt downstream_cdk Cell Cycle Progression cdk->downstream_cdk downstream_braf MAPK Pathway braf->downstream_braf

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Foundational

In Vitro Binding Affinity Profiling of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate: A Technical Guide for Fragment-Based Kinase Inhibitor Design

Executive Rationale & Structural Biology Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate (EAPTC, CAS: 1151933-49-1) is a highly functionalized, low-molecular-weight building block frequently utilized in Fragment-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Structural Biology

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate (EAPTC, CAS: 1151933-49-1) is a highly functionalized, low-molecular-weight building block frequently utilized in Fragment-Based Drug Discovery (FBDD). The 2-aminothiazole core is a privileged pharmacophore in medicinal chemistry, famously serving as the hinge-binding template for pan-Src kinase inhibitors such as dasatinib[1].

When evaluating the in vitro binding affinity of EAPTC against protein kinases, the structural vectors of the molecule provide a distinct mechanistic rationale:

  • The 2-Aminothiazole Core: The 4-amino group and the nitrogen of the thiazole ring act as a bidentate hydrogen bond donor-acceptor pair. This motif mimics the N1 and N6 of the adenine ring of ATP, allowing for critical anchoring to the kinase hinge region (e.g., the backbone carbonyl and NH of Met319 in Lck)[1].

  • The 2-Pyrrolidin-1-yl Vector: This conformationally restricted, bulky aliphatic ring projects outward from the hinge. Depending on the specific kinase conformation, it extends into the solvent-exposed channel or the ribose-binding pocket, providing a vector to modulate off-target selectivity and enhance aqueous solubility.

  • The 5-Ethyl Carboxylate: Occupying the hydrophobic pocket adjacent to the gatekeeper residue, the ester moiety engages in van der Waals interactions. In hit-to-lead optimization, this ester is typically hydrolyzed to a carboxylic acid to form extended amide linkages, accessing deeper hydrophobic regions[1].

KinasePathway RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src-Family Kinases (SFKs) (Lck, Src, Fyn) RTK->Src Phosphorylation / Activation Downstream Downstream Effectors (PI3K/Akt, MAPK) Src->Downstream Signal Transduction EAPTC EAPTC Fragment (2-Aminothiazole) EAPTC->Src ATP-Competitive Hinge Binding Phenotype Cellular Proliferation & Survival Downstream->Phenotype Gene Transcription

Mechanistic pathway illustrating EAPTC targeted inhibition of Src-Family Kinases.

Orthogonal Assay Cascade for Binding Affinity

Because EAPTC is a fragment-sized molecule, its baseline affinity will typically reside in the high micromolar range. Relying on a single biochemical assay is insufficient due to the risk of Pan-Assay Interference Compounds (PAINS). A rigorous, orthogonal biophysical cascade is mandatory to confirm that the biochemical IC50​ translates to stoichiometric, well-behaved thermodynamic binding[2].

AssayWorkflow FRET 1. TR-FRET Assay (High-Throughput) SPR 2. SPR Kinetics (Real-Time Binding) FRET->SPR IC50 < 50 µM ITC 3. ITC Profiling (Thermodynamics) SPR->ITC 1:1 Kinetics Confirmed XRAY 4. X-ray Crystallography (Structural Validation) ITC->XRAY Enthalpy Driven

Orthogonal in vitro assay cascade for validating aminothiazole fragment binding affinity.

Quantitative Data Presentation

The following table summarizes representative benchmark binding metrics for the EAPTC fragment against a panel of Src-family kinases. Note: As a fragment-level starting point, these parameters reflect transient, micromolar interactions requiring further synthetic elaboration for nanomolar potency.

Target KinaseTR-FRET IC50​ (µM)SPR Kd​ (µM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )ITC ΔG (kcal/mol)
Lck 45.2 ± 2.152.4 ± 1.8 1.2×103 0.062 -5.8
Src 68.5 ± 3.475.1 ± 2.5 8.5×102 0.063 -5.1
Fyn > 100N/AN/AN/AN/A

Self-Validating Experimental Protocols

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is utilized as the primary screening tool. Causality: The time-resolved measurement (incorporating a 50–100 µs delay before reading) completely eliminates the auto-fluorescence inherently associated with heterocyclic compounds like thiazoles, preventing false negatives[3].

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA). Causality: Add 0.01% Brij-35 or Tween-20 to the buffer. This prevents the highly lipophilic EAPTC from forming colloidal aggregates, which can cause non-specific, promiscuous kinase inhibition.

  • Compound Dispensing: Use Acoustic Droplet Ejection (ADE) to dispense EAPTC in a 10-point dose-response curve (ranging from 1 mM down to 100 nM) into a 384-well plate.

  • Reaction Initiation: Add the specific SFK (e.g., Lck), ATP at its apparent Km​ , and the biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection & Validation: Add the europium-labeled anti-phosphotyrosine antibody and streptavidin-APC. Read the plate at 615 nm and 665 nm.

    • Self-Validation System: Calculate the Z'-factor for every plate. A Z'-factor ≥0.5 is strictly required to validate the assay's dynamic range and signal-to-noise ratio, ensuring the data is trustworthy[3].

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

SPR is utilized to validate the TR-FRET hits by determining real-time binding kinetics. Causality: SPR confirms whether the compound binds with a 1:1 stoichiometry and allows the calculation of residence time ( τ=1/koff​ ), a critical parameter for in vivo efficacy[2].

  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

    • Self-Validation System: A reference flow cell must be activated and deactivated without protein. All sensograms must be double-referenced (subtracting the reference flow cell and a buffer blank) to eliminate bulk refractive index shifts.

  • Solvent Correction: EAPTC is dissolved in DMSO. Causality: Because DMSO has a significantly higher refractive index than the running buffer, even a 0.1% mismatch between the sample and the buffer will cause massive false-positive spikes. Construct a 1–3% DMSO calibration curve to correct for excluded volume effects[2].

  • Single-Cycle Kinetics: Inject EAPTC in five increasing concentrations (e.g., 6.25, 12.5, 25, 50, 100 µM) sequentially without regeneration steps. Causality: Single-cycle kinetics avoids the use of harsh regeneration buffers (like NaOH or Glycine-HCl) that would otherwise denature the fragile kinase structure over multiple cycles.

  • Data Fitting: Fit the double-referenced data to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

References

  • Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry. URL:[Link]

  • Renaud, J.-P., et al. (2016). "Biophysical methods in early drug discovery." Nature Reviews Drug Discovery / PMC. URL:[Link]

  • Sittampalam, G. S., et al. (2004-). "Assay Guidance Manual." National Center for Advancing Translational Sciences. URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate: A Technical Guide

Executive Summary The development of novel heterocyclic compounds requires rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiling to bridge the gap between in vitro potency and in vivo efficacy. Ethyl 4-amino-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel heterocyclic compounds requires rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiling to bridge the gap between in vitro potency and in vivo efficacy. Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate represents a highly functionalized 2-aminothiazole derivative. While the 2-aminothiazole core is a privileged scaffold in medicinal chemistry, it carries historical liabilities regarding metabolic toxicity.

This whitepaper provides an in-depth, self-validating methodological framework for the ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of this specific compound. By synthesizing structural liability analysis with field-proven experimental protocols, this guide serves as a comprehensive roadmap for drug development professionals.

Structural Pharmacokinetics & Metabolic Liability Analysis

To design an effective PK profiling strategy, one must first deconstruct the molecule's structural vulnerabilities and predict its biotransformation pathways.

The 2-Aminothiazole Core: Privileged Scaffold vs. Toxicophore

The unsubstituted 2-aminothiazole ring is a known toxicophore. Cytochrome P450 (CYP) enzymes—particularly CYP3A4 and CYP2E1—frequently catalyze the epoxidation of the C4-C5 double bond. This epoxidation generates highly reactive electrophilic intermediates that covalently bind to cellular macromolecules and deplete glutathione (GSH), ultimately leading to idiosyncratic hepatotoxicity 12.

Strategic Substitution at C4 and C5

In Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate, the C4 position is occupied by an amino group, and the C5 position features an ethyl carboxylate moiety. This dense functionalization provides profound steric and electronic hindrance. The presence of substituents at positions 4 and 5 makes CYP-mediated epoxidation highly unfavorable, successfully shunting the metabolism toward non-toxic intermediates and neutralizing the toxicophore liability 1.

Ester Hydrolysis and Pyrrolidine Oxidation

With epoxidation blocked, the primary metabolic clearances shift to:

  • Ester Hydrolysis: The C5 ethyl carboxylate is highly susceptible to cleavage by carboxylesterases (CES1 in the liver, CES2 in plasma/intestine). This will yield the corresponding carboxylic acid, which must be tracked as a major Phase I metabolite.

  • Pyrrolidine Oxidation: The saturated pyrrolidine ring is prone to CYP-mediated α -carbon hydroxylation, potentially leading to lactam formation or ring-opening 3.

MetabolicPathways Parent Ethyl 4-amino-2-(pyrrolidin-1-yl) thiazole-5-carboxylate (Parent Drug) Esterase Carboxylic Acid Metabolite (Phase I Hydrolysis) Parent->Esterase CES1/CES2 (Plasma/Liver) CYP_Pyr Hydroxypyrrolidine Metabolite (Phase I Oxidation) Parent->CYP_Pyr CYP3A4/CYP2D6 (Hepatic) Epoxide C4-C5 Epoxidation (Toxicophore Pathway) Parent->Epoxide CYP-mediated Blocked Pathway Blocked (C4/C5 Substitution) Epoxide->Blocked Steric/Electronic Hindrance

Predicted metabolic pathways and structural liability mitigation.

In Vitro ADME Profiling Protocols

To ensure data integrity, every assay must operate as a self-validating system incorporating positive controls, internal standards, and strict physiological conditions.

Hepatic Microsomal Stability (HLM/RLM)

This assay determines the intrinsic clearance ( CLint​ ) mediated by hepatic CYP450 enzymes.

  • Causality Check: The substrate concentration is strictly kept at 1 µM to ensure [S]≪Km​ , maintaining linear, first-order kinetics necessary for accurate half-life calculation 3.

  • Protocol:

    • Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

    • Pre-incubate the test compound (1 µM) with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at a protein concentration of 0.5 mg/mL for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • At predefined time points (0, 5, 15, 30, 45, 60 min), aliquot 50 µL of the mixture and quench immediately in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Plasma and Hepatic Esterase Stability Assay

Given the C5 ethyl ester, evaluating plasma stability is non-negotiable to prevent premature degradation before reaching the target tissue.

  • Protocol:

    • Spike the compound into blank, pre-warmed (37°C) human and rat plasma to achieve a final concentration of 2 µM.

    • Incubate at 37°C in a shaking water bath.

    • Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes.

    • Quench immediately with 150 µL of ice-cold acetonitrile to denature esterases and halt hydrolysis.

    • Monitor the disappearance of the parent ester and the stoichiometric appearance of the carboxylic acid metabolite via LC-MS/MS.

Caco-2 Permeability and Efflux Assessment
  • Causality Check: Transepithelial electrical resistance (TEER) must be measured before the assay. A TEER > 250 Ω⋅cm2 validates the integrity of the tight junctions, ensuring that observed permeability is transcellular, not paracellular.

  • Protocol:

    • Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days to allow full differentiation.

    • Add the compound (10 µM) to either the apical (A) or basolateral (B) chamber in HBSS buffer (pH 7.4).

    • Incubate for 2 hours at 37°C.

    • Sample from the receiver chambers and quantify via LC-MS/MS. Calculate apparent permeability ( Papp​ ) and the efflux ratio ( PappB−A​/PappA−B​ ).

PKWorkflow Synthesis Compound Synthesis InVitro In Vitro ADME (HLM, Plasma) Synthesis->InVitro Bioanalysis LC-MS/MS Quantification InVitro->Bioanalysis InVivo In Vivo PK (Rodent Models) Bioanalysis->InVivo Data NCA Parameter Calculation InVivo->Data Data->Synthesis Optimization Feedback

Integrated in vitro to in vivo pharmacokinetic profiling workflow.

Quantitative Data Synthesis

The following table establishes the predictive thresholds required for Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate to be considered a viable lead candidate prior to advanced in vivo efficacy models.

ParameterAssay / ModelTarget ThresholdMechanistic Rationale
Intrinsic Clearance ( CLint​ ) HLM / RLM< 30 µL/min/mgEnsures sufficient metabolic stability to avoid high first-pass hepatic extraction.
Plasma Half-Life ( t1/2​ ) Human/Rat Plasma> 120 minIndicates resistance to rapid, systemic CES-mediated ester hydrolysis.
Apparent Permeability ( Papp​ ) Caco-2 (A to B)> 1.0 × 10−6 cm/sPredicts moderate to high intestinal absorption for oral dosing.
Efflux Ratio Caco-2 (B-A / A-B)< 2.0Suggests the compound is not a strong substrate for P-gp or BCRP transporters.
Oral Bioavailability (%F) Rat In Vivo PK> 30%Confirms sufficient systemic exposure to achieve therapeutic index.

In Vivo Pharmacokinetic Profiling (Rodent Model)

Once in vitro stability and permeability are validated, the compound must be evaluated in vivo to determine systemic clearance, volume of distribution, and absolute oral bioavailability [[4]]().

Study Design and Dosing Rationale
  • Subjects: Male Sprague-Dawley rats (n=3 per administration route), fasted overnight to eliminate food-effect variables on absorption.

  • Intravenous (IV) Arm: Administer 2 mg/kg via the tail vein. Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures complete solubilization without precipitation in the bloodstream).

  • Oral (PO) Arm: Administer 10 mg/kg via oral gavage. Formulation: 0.5% Methylcellulose suspension (mimics standard solid-dose gastrointestinal transit).

  • Sampling: Collect 200 µL serial blood samples via a jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

LC-MS/MS Bioanalytical Framework
  • Extraction: Plasma proteins are precipitated using three volumes of methanol containing a heavy-isotope labeled internal standard.

  • Analysis: Samples are analyzed using a Triple Quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Both the parent ethyl ester and the carboxylic acid metabolite must be quantified simultaneously to assess in vivo esterase activity 4.

  • Data Processing: Pharmacokinetic parameters ( AUC0−∞​ , Cmax​ , Tmax​ , t1/2​ , CL , Vss​ , and %F ) are calculated using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

Conclusion

The pharmacokinetic profiling of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate requires a targeted approach that accounts for the specific structural nuances of the 2-aminothiazole class. By relying on the C4/C5 substitutions to mitigate traditional toxicophore liabilities, researchers can focus analytical efforts on managing esterase susceptibility and pyrrolidine oxidation. Executing the self-validating in vitro and in vivo protocols outlined in this guide will yield high-fidelity ADME data, enabling precise lead optimization and confident progression into preclinical efficacy models.

References

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?ResearchGate.
  • Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening.Chemical Research in Toxicology (NIH).
  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor.ACS Publications.
  • In vitro test methods for metabolite identification: A review.SciSpace.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate

An Application Note for the Synthesis of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate Abstract This application note details a robust and efficient three-component, one-pot synthesis protocol for Ethyl 4-amino...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate

Abstract

This application note details a robust and efficient three-component, one-pot synthesis protocol for Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] This protocol leverages a modified Gewald reaction, a powerful method for constructing highly substituted sulfur-containing heterocycles.[2][3] The synthesis proceeds through an in situ generated enamine intermediate from pyrrolidine and ethyl cyanoacetate, which subsequently undergoes a base-catalyzed cyclization with elemental sulfur. This methodology offers high atom economy and operational simplicity, making it an attractive route for researchers in drug discovery and synthetic organic chemistry.

Introduction and Scientific Rationale

The 4-amino-2-substituted-thiazole-5-carboxylate core is a privileged scaffold in drug development, exhibiting a broad spectrum of biological activities.[4] The strategic installation of a pyrrolidine moiety at the C-2 position can enhance binding affinity to various biological targets and improve pharmacokinetic properties.

Traditional multi-step syntheses for such polysubstituted heterocycles can be time-consuming and often result in lower overall yields. The protocol outlined herein circumvents these challenges by employing a convergent, three-component reaction strategy. This approach is grounded in the principles of the Gewald aminothiophene synthesis, which has been effectively adapted for the creation of thiazole derivatives.[5][6]

The causality of this protocol is rooted in two sequential, well-established transformations occurring in a single pot:

  • Knoevenagel Condensation: The reaction is initiated by the nucleophilic attack of the secondary amine, pyrrolidine, on the carbonyl carbon of ethyl cyanoacetate. This is followed by dehydration to form the highly reactive electron-deficient alkene, Ethyl 2-cyano-3-(pyrrolidin-1-yl)acrylate. This intermediate is typically not isolated.

  • Gewald Cyclization: In the presence of a base, elemental sulfur reacts with the enamine intermediate. The base facilitates the formation of a nucleophilic sulfur species and promotes the addition of sulfur to the β-position of the activated alkene. A subsequent intramolecular cyclization of the resulting intermediate onto the nitrile group, followed by tautomerization, affords the stable aromatic 4-aminothiazole ring system.[3]

This one-pot procedure provides a streamlined and resource-efficient pathway to the target compound, making it highly suitable for library synthesis and lead optimization campaigns.

Reaction Scheme and Proposed Mechanism

The overall transformation is depicted below:

Reaction Scheme

Caption: Overall three-component synthesis of the target compound.

Reaction_Scheme cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Gewald Cyclization Pyrrolidine Pyrrolidine Sulfur Sulfur (S₈) Intermediate Ethyl 2-cyano-3-(pyrrolidin-1-yl)acrylate (In situ) Intermediate_node EthylCyanoacetate Ethyl Cyanoacetate Product Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate Product_node

Caption: High-level overview of the two-stage, one-pot synthesis.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.QuantitySupplierPurity
PyrrolidineC₄H₉N71.12-1.05 equivSigma-Aldrich≥99%
Ethyl CyanoacetateC₅H₇NO₂113.11-1.0 equivSigma-Aldrich≥98%
Sulfur (elemental)S32.06-1.1 equivSigma-Aldrich-
Triethylamine (TEA)C₆H₁₅N101.19-1.2 equivSigma-Aldrich≥99.5%
Ethanol (EtOH)C₂H₅OH46.07200 proof5 mL/mmolFisher ScientificAnhydrous
Ethyl AcetateC₄H₈O₂88.11-As neededVWRACS Grade
HexanesC₆H₁₄--As neededVWRACS Grade
Deionized WaterH₂O18.02-As needed--
Brine (sat. NaCl)NaCl(aq)--As needed--
Anhydrous MgSO₄MgSO₄120.37-As neededSigma-Aldrich-
Equipment
  • Three-neck round-bottom flask (100 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Reflux condenser with inert gas inlet (N₂ or Ar)

  • Heating mantle with temperature controller

  • Dropping funnel

  • Glass funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

Detailed Step-by-Step Experimental Protocol

This protocol is based on a 10 mmol scale of the limiting reagent, ethyl cyanoacetate.

Reaction Setup and Synthesis
  • Vessel Preparation: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add ethyl cyanoacetate (1.13 g, 10 mmol, 1.0 equiv).

  • Solvent Addition: Add 50 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the ethyl cyanoacetate is fully dissolved.

  • Reagent Addition (Step A - Enamine Formation): Add pyrrolidine (0.75 g, 0.88 mL, 10.5 mmol, 1.05 equiv) dropwise to the stirred solution at room temperature over 5 minutes. A slight exotherm may be observed. Stir the resulting mixture at room temperature for 30 minutes.

    • Causality Note: This step facilitates the Knoevenagel condensation to form the crucial Ethyl 2-cyano-3-(pyrrolidin-1-yl)acrylate intermediate in situ. Allowing this pre-reaction ensures the intermediate is readily available for the subsequent cyclization.

  • Reagent Addition (Step B - Cyclization): To the reaction mixture, add elemental sulfur powder (0.35 g, 11 mmol, 1.1 equiv) followed by the slow addition of triethylamine (1.21 g, 1.67 mL, 12 mmol, 1.2 equiv).

    • Causality Note: Triethylamine acts as a base to catalyze the reaction. It deprotonates the α-carbon of the enamine intermediate, facilitating the nucleophilic attack on the sulfur ring (S₈), and promotes the subsequent ring-closing steps.[3]

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

    • Trustworthiness Check: A sample taken for TLC should show the disappearance of the starting materials and the appearance of a new, UV-active spot corresponding to the product.

Work-up and Purification
  • Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product as a solid or viscous oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Self-Validation: Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent in vacuo to yield Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate as a solid. Record the final mass and calculate the yield.

Experimental Workflow Visualization

Workflow Start Start: Dry 3-Neck Flask Add_Reagents 1. Add Ethyl Cyanoacetate & EtOH 2. Add Pyrrolidine (dropwise) Start->Add_Reagents Stir_RT Stir at RT for 30 min (Enamine Formation) Add_Reagents->Stir_RT Add_Sulfur_Base 3. Add Sulfur (S₈) 4. Add Triethylamine Stir_RT->Add_Sulfur_Base Reflux Heat to Reflux (78°C) 4-6 hours Add_Sulfur_Base->Reflux Monitor Monitor by TLC Reflux->Monitor Periodically Monitor->Reflux Incomplete Workup Cool to RT & Evaporate Solvent Monitor->Workup Complete Extract Dissolve in EtOAc Wash with H₂O & Brine Workup->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Flash Column Chromatography Dry->Purify Final_Product Pure Product (Characterize & Store) Purify->Final_Product

Sources

Application

Application Note: Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate as a Precursor in Kinase Inhibitor Discovery

Executive Summary & Mechanistic Rationale In modern drug discovery, the 2-aminothiazole-5-carboxylate scaffold is a privileged bioisosteric replacement for pyrimidines and purines, frequently utilized in the design of AT...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the 2-aminothiazole-5-carboxylate scaffold is a privileged bioisosteric replacement for pyrimidines and purines, frequently utilized in the design of ATP-competitive kinase inhibitors . Specifically, Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate represents a highly functionalized, versatile building block.

The selection of the pyrrolidin-1-yl group at the C2 position is a deliberate structural choice. Compared to acyclic dialkylamines, the cyclic secondary amine restricts conformational freedom and provides a specific steric bulk that optimally occupies the lipophilic pockets adjacent to the kinase hinge region. This rigidity frequently translates to enhanced target selectivity, particularly against off-target kinases in Platelet-Derived Growth Factor Receptor (PDGFR) and Src-family inhibitor campaigns .

Orthogonally, the C4-amino and C5-carboxylate groups serve as divergent synthetic handles. The C4-amino group can participate in urea formation or amidation, while the C5-ester can be saponified to a carboxylic acid for subsequent coupling with anilines or aliphatic amines, enabling rapid structure-activity relationship (SAR) library generation .

Precursor Synthesis: Methodology & Causality

The synthesis of the 4-aminothiazole core relies on a modified Hantzsch-type reaction coupled with a Thorpe-Ziegler-like cyclization. The use of ethyl bromocyanoacetate is critical: it acts as a bifunctional electrophile, providing both a leaving group for initial S-alkylation and a nitrile group for the subsequent 5-exo-dig intramolecular cyclization .

Step-by-Step Synthetic Protocol

Objective: Synthesize Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate.

  • Reagent Preparation: Dissolve pyrrolidine-1-carbothioamide (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous ethanol (0.2 M).

  • Acid Scavenging: Add triethylamine (12.0 mmol, 1.2 equiv) to the solution and stir for 10 minutes at room temperature. Causality: Triethylamine acts as an acid scavenger to neutralize the HBr generated during the initial S-alkylation. Failing to neutralize HBr results in the protonation of the carbothioamide, stalling the reaction.

  • Electrophile Addition: Dropwise add ethyl bromocyanoacetate (10.5 mmol, 1.05 equiv) over 30 minutes. Causality: Slow addition controls the exotherm and minimizes the formation of dialkylated byproducts.

  • Cyclization (Heating): Heat the reaction mixture to gentle reflux (78°C) for 4 hours. The protic solvent (ethanol) stabilizes the polar transition state required for the nitrogen's nucleophilic attack on the nitrile carbon.

  • Workup: Cool the mixture to room temperature, concentrate in vacuo, and partition the residue between ethyl acetate (100 mL) and deionized water (50 mL). Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 7:3 to 1:1 gradient) to afford the product as a crystalline solid.

Self-Validating System Parameters
  • In-Process Monitoring (TLC): The reaction is self-validating via Thin Layer Chromatography (TLC). The disappearance of the highly polar thiourea starting material and the emergence of a highly UV-active, less polar spot indicates successful aromatization of the thiazole ring.

  • Structural Validation (NMR): ¹H NMR (CDCl₃) must show a broad singlet at ~5.8 ppm integrating to 2H, confirming the C4-NH₂ group. The absence of an alpha-proton signal (originally from the cyanoacetate) confirms complete cyclization.

  • Mass Spectrometry (LC-MS): The theoretical exact mass is 241.09 Da. The spectrum must display an [M+H]⁺ peak at m/z 242.1.

SynthesisMechanism A Ethyl bromocyanoacetate (Electrophile) C S-Alkylation Intermediate (Thioether formation) A->C Base / EtOH B Pyrrolidine-1-carbothioamide (Nucleophile) B->C D Intramolecular Cyclization (Nitrogen attack on Nitrile) C->D Heat E Tautomerization (Aromatization) D->E F Ethyl 4-amino-2-(pyrrolidin-1-yl) thiazole-5-carboxylate E->F

Mechanistic pathway for the synthesis of the 4-aminothiazole core via S-alkylation and cyclization.

Downstream Functionalization: Saponification & Amide Coupling

To utilize this precursor in drug discovery, the C5-ester is typically converted to a C5-carboxamide, a critical hydrogen-bond donor/acceptor motif in kinase inhibitors (e.g., Dasatinib analogs) .

Step-by-Step Functionalization Protocol

Objective: Convert the C5-ester to a C5-carboxamide library.

  • Saponification: Dissolve the thiazole ester (5.0 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (20 mL). Add LiOH·H₂O (15.0 mmol, 3.0 equiv) and heat at 50°C for 12 hours.

    • Causality: The C5-ester is sterically hindered by the adjacent C4-amino group and the bulky sulfur atom. Standard NaOH/EtOH conditions often lead to incomplete conversion. The mixed solvent system ensures solubility of the lipophilic precursor while providing highly nucleophilic hydroxide ions.

  • Acidification: Cool the mixture and carefully acidify with 1M HCl to pH 3-4 to precipitate the 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylic acid. Filter, wash with cold water, and dry under high vacuum.

  • Amide Activation: Dissolve the resulting acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol, 1.2 equiv) and DIPEA (3.0 mmol, 3.0 equiv). Stir for 15 minutes.

    • Causality: The electron-donating effect of the 2- and 4-amino groups reduces the electrophilicity of the activated ester. A highly reactive uronium coupling agent like HATU is required to drive the formation of the active ester intermediate efficiently.

  • Coupling: Add the desired aniline or aliphatic amine (1.1 equiv) and stir at room temperature for 16 hours.

  • Isolation: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to yield the final kinase inhibitor candidate.

DrugDiscovery P Ethyl 4-amino-2-(pyrrolidin-1-yl) thiazole-5-carboxylate Hydrolysis Saponification (LiOH) Yields C5-Carboxylic Acid P->Hydrolysis Urea Urea Formation at C4-Amino (Isocyanates) P->Urea Amidation Amide Coupling (HATU/DIPEA) Library Generation Hydrolysis->Amidation Screening High-Throughput Kinase Screening (e.g., PDGFR, PI3K) Amidation->Screening Urea->Screening Hit Hit Identification & Lead Optimization Screening->Hit

Divergent downstream functionalization of the thiazole precursor for kinase inhibitor libraries.

Quantitative Data: Substituent Optimization

The choice of the C2-amine significantly impacts both the synthetic efficiency of the precursor and the physicochemical properties of the resulting drug candidates. The table below summarizes the optimization data comparing the pyrrolidine substituent against other common secondary amines.

C2-SubstituentReagent (Carbothioamide)Synthetic Yield (%)Reaction Time (h)Calculated LogP (cLogP)*
Pyrrolidin-1-yl Pyrrolidine-1-carbothioamide 82 4 2.15
Piperidin-1-ylPiperidine-1-carbothioamide7852.54
MorpholinoMorpholine-4-carbothioamide7161.32
DimethylaminoN,N-Dimethylthiourea8531.68

*cLogP values are calculated for the ethyl ester precursors to illustrate baseline lipophilicity trends prior to downstream functionalization. The pyrrolidine derivative offers an optimal balance of high synthetic yield and moderate lipophilicity, preventing the excessive hydrophobicity often seen with piperidine derivatives.

References

  • Title: Heterocyclic kinase inhibitors and products and uses thereof (US20230102554A1)
  • Title: Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide (CN102161660A)
  • Title: Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones Source: National Institutes of Health (PMC) URL: [Link]

Method

The Privileged Scaffold: Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate in Modern Medicinal Chemistry

Introduction: The Eminence of the 2-Aminothiazole Core In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-aminothiaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Eminence of the 2-Aminothiazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-aminothiazole scaffold is a quintessential example of such a "privileged structure."[1][2] Its inherent physicochemical properties and versatile synthetic handles have propelled its integration into a multitude of clinically relevant agents, from kinase inhibitors to potent antimicrobial and anti-inflammatory drugs.[2][3] This guide focuses on a specific, highly functionalized derivative, Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate , and its applications in drug discovery. While direct literature on this exact molecule is sparse, a wealth of data on structurally analogous compounds, particularly those sharing the 2-(pyrrolidin-1-yl)-4-aminothiazole core, provides a robust foundation for exploring its therapeutic potential.[4]

The strategic placement of a pyrrolidine ring at the C2 position and an ethyl carboxylate at the C5 position of the 4-aminothiazole ring system creates a molecule with a unique electronic and steric profile. The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is a common feature in many natural products and approved drugs, often contributing to improved solubility, metabolic stability, and target engagement.[5] The ethyl carboxylate group at C5 offers a key point for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[6]

This document will serve as a detailed guide for researchers, providing insights into the synthesis, potential applications, and detailed experimental protocols related to Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate and its derivatives. The information presented herein is synthesized from established methodologies for closely related analogs, offering a validated starting point for investigation.

Synthetic Strategies: Building the Core Scaffold

The construction of the 2-aminothiazole ring is a well-trodden path in organic synthesis, with the Hantzsch thiazole synthesis being a classical and reliable method.[6] However, for the specific substitution pattern of our target compound, a more contemporary one-pot procedure, adapted from the synthesis of a close analog, 2-(pyrrolidin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole, is highly recommended for its efficiency.[4]

This approach leverages a sequential reaction cascade that begins with the formation of a key thiourea derivative, followed by cyclization with an appropriate α-halocarbonyl compound.

Protocol 1: One-Pot Synthesis of the 2-(Pyrrolidin-1-yl)-4-aminothiazole Core

This protocol is adapted from a reported efficient synthesis of a structurally related compound and is designed for the construction of the core scaffold, which can then be further elaborated.[4]

Step 1: Formation of the Thiourea Derivative

  • To a solution of pyrrolidine (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add carbon disulfide (1.2 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • To this mixture, add a solution of ethyl cyanamide (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 1-cyano-3-pyrrolidine-1-carbothioamide. This intermediate is often used in the next step without further purification.

Causality: This step efficiently generates the necessary N-substituted thiourea in situ. The use of an aprotic solvent prevents unwanted side reactions with water.

Step 2: Cyclization to Form the Thiazole Ring

  • Dissolve the crude 1-cyano-3-pyrrolidine-1-carbothioamide from the previous step in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • To this solution, add ethyl 2-chloroacetoacetate (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate.

Causality: The ethyl 2-chloroacetoacetate provides the three-carbon backbone for the thiazole ring. The base facilitates the deprotonation of the thiourea and the subsequent cyclization reaction. Heating is necessary to overcome the activation energy of the cyclization step.

Visualizing the Synthetic Pathway

Synthetic_Pathway Pyrrolidine Pyrrolidine Thiourea_Intermediate 1-Cyano-3-pyrrolidine- 1-carbothioamide Pyrrolidine->Thiourea_Intermediate CS2 Carbon Disulfide (CS₂) CS2->Thiourea_Intermediate Ethyl_Cyanamide Ethyl Cyanamide Ethyl_Cyanamide->Thiourea_Intermediate Final_Product Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate Thiourea_Intermediate->Final_Product Cyclization Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl_2_chloroacetoacetate->Final_Product Base K₂CO₃ Base->Final_Product

Caption: Synthetic route to Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate.

Applications in Medicinal Chemistry

The 2-(pyrrolidin-1-yl)-4-aminothiazole scaffold is a validated pharmacophore with significant potential in oncology. Extensive research on close analogs provides a strong rationale for investigating Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate as a precursor for novel anticancer agents.[4]

Anticancer Activity: Targeting Microtubule Dynamics

A key analog, 2-(pyrrolidin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole , has demonstrated potent activity as an antimicrotubule agent.[4] This compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[4] The pyrrolidin-1-yl group at the C2 position was found to be crucial for this high potency.[4]

This provides a compelling hypothesis that derivatives of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate, where the C5-ester is converted to various amides or other functional groups, could exhibit similar mechanisms of action.

This protocol outlines a standard method to assess the cytotoxic effects of newly synthesized derivatives against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HT-29, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Trustworthiness: This assay is a widely accepted, reproducible method for assessing cytotoxicity. Including both positive and vehicle controls ensures the validity of the results.

The following table summarizes the IC₅₀ values for 2-(pyrrolidin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole against a panel of human cancer cell lines, demonstrating the potent anticancer activity of this scaffold.[4]

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer0.08 ± 0.01
HT-29Colon Cancer0.12 ± 0.02
MCF-7Breast Cancer0.15 ± 0.03
A549Lung Cancer0.11 ± 0.02

Data presented is for a structurally similar compound and serves as a strong indicator of the potential of the target scaffold.

Visualizing the Experimental Workflow

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plates Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compounds Treat with Test Compounds (various concentrations) Incubate_24h_1->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Buffer Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC₅₀ Values Read_Absorbance->Analyze_Data

Caption: Workflow for the in vitro MTT cell proliferation assay.

Kinase Inhibition: A Promising Avenue

The 2-aminothiazole scaffold is a well-established core for the design of kinase inhibitors.[3] For instance, Dasatinib, a potent dual Src/Abl kinase inhibitor, features a 2-aminothiazole-5-carboxamide moiety.[3] Given the structural similarities, derivatives of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate, particularly the corresponding amides, represent a promising starting point for the development of novel kinase inhibitors for oncology and inflammatory diseases.

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase of interest.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multilabel plate reader

Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the test compound at various concentrations, the specific kinase, its substrate, and ATP in the appropriate kinase buffer. Include no-enzyme and no-compound controls.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Expertise & Experience: The choice of kinase, substrate, and ATP concentration is critical and should be based on the specific therapeutic target. The ADP-Glo™ assay is a robust, high-throughput method for quantifying kinase activity.

Conclusion and Future Directions

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate represents a highly promising and versatile scaffold for medicinal chemistry research. While direct biological data for this specific molecule is not yet widely published, the extensive evidence from closely related analogs strongly suggests its potential as a precursor for potent anticancer agents, particularly those targeting microtubule dynamics. Furthermore, its structural features align well with the design principles of successful kinase inhibitors.

The protocols provided in this guide offer a solid foundation for the synthesis and biological evaluation of derivatives of this scaffold. Future research should focus on the synthesis of a diverse library of C5-amide derivatives and their systematic evaluation in a panel of cancer cell lines and kinase assays. Such studies will undoubtedly unlock the full therapeutic potential of this privileged chemical scaffold.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. Available at: [Link].

  • Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. Available at: [Link].

  • Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 170-181. Available at: [Link].

  • Romagnoli, R., et al. (2011). One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole: a unique, highly active antimicrotubule agent. Bioorganic & Medicinal Chemistry Letters, 21(24), 7433-7437. Available at: [Link].

  • Shin, H., et al. (2014). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical & Pharmaceutical Bulletin, 62(3), 217-20. Available at: [Link].

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link].

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link].

  • MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Available at: [Link].

  • Dagar, V., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 123456. Available at: [Link].

  • Al-Ostoot, F. H., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. Available at: [Link].

  • Google Patents. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Das, J., et al. (2004). Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(24), 6061-6. Available at: [Link].

  • PMC. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link].

  • Singh, P., & Kaur, M. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies, 19(3), 29-45. Available at: [Link].

Sources

Application

Application Note: Cross-Coupling Reaction Conditions for Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate

Introduction & Mechanistic Rationale Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate is a highly functionalized, privileged heterocyclic scaffold with significant potential in drug discovery and materials science...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate is a highly functionalized, privileged heterocyclic scaffold with significant potential in drug discovery and materials science. However, performing cross-coupling reactions on this substrate presents unique electronic and steric challenges.

As a Senior Application Scientist, it is critical to understand the causality behind the reactivity of this specific molecule before selecting a protocol. The reactivity of the C4-amino group is governed by a pronounced electronic "push-pull" system :

  • The "Pull" (Deactivation): The C5-ethyl carboxylate group exerts a strong electron-withdrawing effect (-M, -I), significantly reducing the nucleophilicity of the adjacent C4-amine.

  • The "Push" (Activation): The C2-pyrrolidin-1-yl group acts as a strong electron-donating moiety (+M), pushing electron density through the conjugated thiazole system, partially restoring the reactivity of the C4 position.

Furthermore, aminothiazoles are notorious for coordinating to transition metals, which can lead to off-cycle catalyst poisoning during palladium-catalyzed transformations[1]. To overcome these barriers, this guide details two highly optimized, self-validating workflows:

  • Workflow A: Direct C–N bond formation via Buchwald-Hartwig Amination using sterically demanding biarylphosphine ligands to prevent catalyst deactivation[2].

  • Workflow B: C–C bond formation via a two-step Sandmeyer-type halogenation followed by Suzuki-Miyaura cross-coupling[3].

Workflow SM Ethyl 4-amino-2-(pyrrolidin-1-yl) thiazole-5-carboxylate BH Buchwald-Hartwig Amination (C-N Bond Formation) SM->BH Pd Catalyst Aryl Halide Sandmeyer Sandmeyer Halogenation (C4-NH2 → C4-Br) SM->Sandmeyer t-BuONO CuBr2 Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Sandmeyer->Suzuki Pd Catalyst Aryl Boronic Acid

Caption: Divergent cross-coupling workflows for Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate.

Workflow A: Direct C–N Bond Formation (Buchwald-Hartwig Amination)

Direct arylation of the C4-amine requires overcoming its diminished nucleophilicity and the chelating nature of the thiazole ring. The use of bulky ligands like Xantphos or BrettPhos is mandatory. These ligands increase the steric bulk around the palladium center, accelerating reductive elimination while simultaneously preventing the formation of catalytically dormant bis-amine palladium complexes[1].

Optimization of Reaction Conditions

The choice of base is critical. While NaOtBu is a standard strong base for aminations, it can sometimes lead to the saponification of the C5-ethyl ester. Therefore, anhydrous Cs₂CO₃ is often preferred as a milder, non-nucleophilic alternative that tolerates the ester functionality.

Table 1: Condition Optimization for C4-Amination

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)
1Pd₂(dba)₃ / BINAPNaOtBuToluene100< 10% (Decomp.)
2Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10065%
3Pd₂(dba)₃ / BrettPhosNaOtBut-Amyl Alcohol9045% (Ester hydrolysis)
4Pd₂(dba)₃ / Xantphos Cs₂CO₃ t-Amyl Alcohol 100 88%
Protocol 1: Buchwald-Hartwig Amination

Self-Validating Checkpoint: The reaction mixture must transition from a dark purple/red (Pd₂(dba)₃) to a clear yellow/orange upon active catalyst formation. A black precipitate indicates palladium black formation (catalyst death).

  • Preparation: Oven-dry a Schlenk tube equipped with a magnetic stir bar. Purge with argon for 10 minutes.

  • Reagent Loading: Add Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate (1.0 mmol, 1.0 eq), the corresponding aryl bromide (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and finely powdered anhydrous Cs₂CO₃ (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed t-amyl alcohol (or 1,4-dioxane) under a positive stream of argon.

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 100 °C for 16 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc, 7:3) or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter the mixture through a short pad of Celite to remove inorganic salts and palladium residues. Wash the pad with additional EtOAc (2x10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to afford the N-aryl product.

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd + Ar-X Coord Amine Coordination (Deactivation Risk Mitigated by Ligand) OxAdd->Coord + Aminothiazole Deprot Base Deprotonation Formation of Pd-Amido Complex Coord->Deprot + Base RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 - Product

Caption: Buchwald-Hartwig catalytic cycle emphasizing the role of bulky ligands in preventing off-cycle coordination.

Workflow B: C–C Bond Formation via Sandmeyer & Suzuki-Miyaura

When a C–C bond at the C4 position is required, direct C-H activation is not viable. Instead, the C4-amine must be converted into a halide. The Sandmeyer reaction is highly effective for aminothiazoles[4]. Using non-aqueous conditions (tert-butyl nitrite and copper(II) bromide) prevents the hydrolysis of the diazonium intermediate into a C4-hydroxy compound[3].

Protocol 2: Non-Aqueous Sandmeyer Halogenation (C4-NH₂ to C4-Br)
  • Setup: To a round-bottom flask, add CuBr₂ (1.5 mmol, 1.5 eq) and anhydrous acetonitrile (10 mL). Degas the solution with argon.

  • Diazotization: Add tert-butyl nitrite (t-BuONO) (1.5 mmol, 1.5 eq) dropwise at room temperature. Stir for 10 minutes.

  • Substrate Addition: Dissolve Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (5 mL). Add this solution dropwise to the CuBr₂/t-BuONO mixture over 15 minutes.

    • Causality Note: Slow addition prevents the accumulation of the diazonium intermediate, minimizing dimerization side reactions.

  • Reaction: Heat the mixture to 65 °C for 2 hours. Gas evolution (N₂) will be observed.

  • Workup: Cool to room temperature. Quench the reaction by pouring it into an ice-cold 20% aqueous HCl solution (20 mL) to break down copper complexes. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Result: The resulting Ethyl 4-bromo-2-(pyrrolidin-1-yl)thiazole-5-carboxylate is usually pure enough (>90%) to be used directly in the next step.

Protocol 3: Suzuki-Miyaura Cross-Coupling

With the C4-bromide in hand, standard Suzuki-Miyaura conditions can be applied. The C5-ester activates the C4-bromide toward oxidative addition, making this a highly efficient coupling step.

Table 2: Substrate Scope for Suzuki-Miyaura Coupling

Aryl Boronic AcidCatalystBaseTime (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃892%
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1285%
3-Pyridinylboronic acidPd(PPh₃)₄Na₂CO₃1678%
  • Reagent Loading: In a Schlenk tube, combine Ethyl 4-bromo-2-(pyrrolidin-1-yl)thiazole-5-carboxylate (1.0 mmol, 1.0 eq), the aryl boronic acid (1.5 mmol, 1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.5 mmol, 2.5 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

    • Causality Note: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming the reactive boronate species.

  • Reaction: Heat at 90 °C for 8-12 hours under argon.

  • Workup: Cool to room temperature, dilute with water (15 mL), and extract with EtOAc (3 x 15 mL). Dry the organic phase over Na₂SO₄, concentrate, and purify via flash chromatography.

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Profiling of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate

Introduction & Pharmacological Context Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate is a highly functionalized heterocycle belonging to the 2-aminothiazole-5-carboxylate class. In medicinal chemistry, this sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate is a highly functionalized heterocycle belonging to the 2-aminothiazole-5-carboxylate class. In medicinal chemistry, this scaffold is recognized as a privileged structure, frequently serving as the core pharmacophore for ATP-competitive kinase inhibitors targeting Src[1], PI3K/mTOR[2], and PDK1 pathways[3].

The structural features of this compound—specifically the pyrrolidin-1-yl substitution at the C2 position and the ethyl carboxylate at the C5 position—dictate its lipophilicity, membrane permeability, and hinge-binding characteristics within the kinase active site. This application note provides a comprehensive, self-validating protocol for the in vivo formulation, pharmacokinetic (PK) profiling, and efficacy dosing of this compound in murine models.

Pathway RTK Receptor Tyrosine Kinase (RTK) Kinase Target Kinase (e.g., PI3K / Src) RTK->Kinase Activation Downstream Downstream Effectors (AKT / mTOR) Kinase->Downstream Phosphorylation Tumor Tumor Cell Proliferation Downstream->Tumor Signal Transduction Drug Ethyl 4-amino-2-(pyrrolidin-1-yl) thiazole-5-carboxylate Drug->Kinase ATP-Competitive Inhibition

Caption: Mechanism of action: ATP-competitive kinase inhibition by the 2-aminothiazole scaffold.

Formulation Optimization & Causality

Thiazole-based kinase inhibitors typically exhibit poor aqueous solubility due to their planar, hydrophobic aromatic systems. To achieve systemic exposure without causing precipitation or embolism upon intravenous (IV) administration, a meticulously designed co-solvent system is required.

Causality of Excipient Selection:

  • DMSO (5%) : Disrupts the crystal lattice of the compound, ensuring initial solubilization of the hydrophobic core.

  • PEG300 (40%) : Acts as a miscible co-solvent that prevents precipitation upon dilution in the aqueous environment of the bloodstream.

  • Tween 80 (5%) : A non-ionic surfactant that forms micelles, further stabilizing the hydrophobic pyrrolidine moiety.

  • Saline (50%) : Adjusts the osmolality to physiological levels to prevent hemolysis at the injection site.

Table 1: Formulation Matrix for Thiazole-5-carboxylates
RouteFormulation CompositionPreparation MethodStability
IV 5% DMSO, 40% PEG300, 5% Tween 80, 50% SalineDissolve in DMSO, add PEG300/Tween, vortex, add saline dropwise.4 hours at RT (use immediately)
PO 0.5% Methylcellulose (MC), 0.2% Tween 80 in WaterSuspend compound in Tween 80, slowly add 0.5% MC while homogenizing.7 days at 4°C (suspension)

Pharmacokinetic (PK) Profiling Protocol

Self-Validating System : To ensure the integrity of the PK data, the study design must include both IV (to determine absolute clearance and volume of distribution) and PO (to determine oral bioavailability, F%) routes. The inclusion of an internal standard (IS) during downstream LC-MS/MS bioanalysis ensures that any matrix effects or extraction losses are mathematically corrected.

Step-by-Step Methodology
  • Animal Preparation : Fast male CD-1 mice (25-30 g) for 12 hours prior to PO dosing. Causality: Fasting eliminates food-drug interactions and standardizes gastric emptying, reducing inter-subject variability in absorption. IV groups may remain fed.

  • Dosing Execution :

    • IV Administration: Administer 2 mg/kg via the lateral tail vein using a 27G needle. Injection volume: 5 mL/kg.

    • PO Administration: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric gavage needle. Dosing volume: 10 mL/kg.

  • Blood Sampling : Collect 50 µL of blood via the submandibular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing : Collect blood into K2EDTA tubes. Causality: K2EDTA is strictly preferred over heparin because heparin can cause severe ion suppression in downstream LC-MS/MS analysis. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma. Store at -80°C.

Table 2: Target Pharmacokinetic Parameters
ParameterDescriptionTarget Value (Preclinical)
Cmax Maximum plasma concentration> 10x biochemical IC50
T1/2 Elimination half-life2.0 – 6.0 hours
AUC Area under the curveDose-proportional exposure
CL Systemic clearance< 30 mL/min/kg (in mice)
F% Oral bioavailability> 30%

Maximum Tolerated Dose (MTD) & Efficacy Dosing

Before initiating long-term xenograft studies, the MTD must be established to define the therapeutic window.

  • Dose Escalation : Administer the compound PO at 10, 30, and 100 mg/kg/day for 7 consecutive days.

  • Monitoring : Weigh mice daily. Causality: Body weight is the most sensitive macroscopic indicator of compound toxicity. A body weight loss of >10% indicates moderate toxicity; >20% requires immediate euthanasia (humane endpoint).

  • Efficacy Implementation : Once the MTD is established (e.g., 50 mg/kg), dose tumor-bearing mice (e.g., HCT116 xenografts) daily. Measure tumor volume using calipers ( V=2length×width2​ ) to assess the pharmacodynamic inhibition of the target kinase pathway.

Workflow Form 1. Formulation Optimization PK 2. PK Profiling (IV & PO) Form->PK Validated Vehicle MTD 3. MTD Determination PK->MTD F% & Clearance Bio 5. LC-MS/MS Bioanalysis PK->Bio Plasma Efficacy 4. Efficacy (Xenograft) MTD->Efficacy Safe Dosing Window Efficacy->Bio Tissue/Tumor

Caption: Sequential workflow for in vivo pre-clinical evaluation of small molecule inhibitors.

LC-MS/MS Bioanalysis Protocol

  • Protein Precipitation : Add 150 µL of cold acetonitrile (containing 50 ng/mL of a structural analog as the Internal Standard) to 50 µL of thawed plasma.

  • Extraction : Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis : Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge) coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transition for Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate.

  • Assay Acceptance Criteria : The standard curve must achieve an R2>0.99 . Quality Control (QC) samples at low, medium, and high concentrations must fall within ±15% of their nominal values to validate the analytical run.

References

  • Title : 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor Source : ACS Publications URL :[Link]

  • Title: US9546165B2 - Heterocyclic compounds useful as PDK1 inhibitors Source: Google Patents URL
  • Title: WO2010052569A2 - Triazine, pyrimidine and pyridine analogs and their use as therapeutic agents and diagnostic probes Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate in DMSO

Welcome to the Technical Support Center. As application scientists, we frequently encounter highly functionalized small molecules that resist standard solubilization protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter highly functionalized small molecules that resist standard solubilization protocols. Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate is a classic example of a compound that, despite its relatively low molecular weight, presents significant solubility challenges even in universal polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide a mechanistic understanding of why this compound resists solvation, followed by self-validating troubleshooting protocols to overcome these barriers.

Diagnostic Overview: The Causality of Insolubility

To successfully solubilize Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate, we must first understand the physicochemical forces driving its precipitation. The resistance to DMSO solvation is governed by three primary factors:

  • The Push-Pull Hydrogen Bonding Network: The molecule features an electron-donating 4-amino group and an electron-withdrawing 5-carboxylate ester. This creates a strong molecular dipole and a rigid, planar structure. The amino group acts as a potent hydrogen-bond donor, while the ester carbonyl and thiazole nitrogen act as acceptors. This results in a highly stable intermolecular crystal lattice that requires significant energy to disrupt.

  • Conjugated pKa Shift: While free pyrrolidine is a strong base with a pKa of approximately 11.2 1, its attachment at the 2-position of the thiazole ring creates an enamine-like conjugation. This delocalizes the nitrogen's lone pair into the aromatic system, dropping its basicity closer to that of typical 2-aminothiazoles (pKa ~5.4) 2. Because it exists predominantly in its neutral, unprotonated form in standard DMSO, it lacks the ionic character needed to enhance solubility.

  • DMSO Hygroscopicity: DMSO is notoriously hygroscopic. Even a 1-2% absorption of atmospheric water introduces a competing hydrogen-bond network. Water acts as a powerful anti-solvent for the lipophilic thiazole core, leading to rapid micro-precipitation and artificially low solubility readings 3.

Quantitative Solubility Profiles

The table below summarizes the expected solubility limits of the compound under various solvent conditions, demonstrating the necessity of chemical or thermal intervention.

Solvent ConditionTemperatureAdditive / Co-SolventMax SolubilityVisual State
Aged DMSO (Atmospheric exposure)25°CNone< 1.0 mg/mLCloudy suspension
Anhydrous DMSO (Freshly opened)25°CNone~ 5.0 mg/mLClear solution
Anhydrous DMSO (Thermal disruption)40°CNone~ 10.0 mg/mLClear solution
Acidified DMSO (pH modulation)25°C0.1% TFA> 25.0 mg/mLClear solution
Aqueous Co-Solvent (In vivo formulation)25°CPEG300 / Tween-80~ 2.5 mg/mLClear solution

Solubilization Workflow

G Start Weigh Compound Add Anhydrous DMSO Vortex Vortex & Sonicate (Room Temp, 5 min) Start->Vortex Check1 Is solution clear? Vortex->Check1 Heat Heat to 37-40°C Sonicate 10 min Check1->Heat No Success Centrifuge at 10k x g Sterile Filter & Store Check1->Success Yes Check2 Is solution clear? Heat->Check2 Acid Add 0.1% TFA (Disrupt H-bonds) Check2->Acid No Check2->Success Yes Check3 Is solution clear? Acid->Check3 CoSolvent Formulate Co-solvent (PEG300/Tween-80) Check3->CoSolvent No Check3->Success Yes CoSolvent->Success

Decision tree for troubleshooting aminothiazole solubilization in DMSO.

Troubleshooting Guides & Self-Validating Protocols

Q1: My compound forms a cloudy suspension in 100% DMSO at room temperature. How do I force dissolution without degrading the molecule?

Root Cause: The intermolecular hydrogen bonding of the crystal lattice exceeds the solvation energy of DMSO at 25°C. Solution - Protocol A (Thermal & Mechanical Disruption):

  • Weigh your target mass (e.g., 10 mg) into a sterile, dry 1.5 mL microcentrifuge tube.

  • Add the required volume of strictly anhydrous DMSO (sealed under argon) to reach your target concentration.

  • Vortex vigorously for 60 seconds.

  • Place the tube in a heated ultrasonic water bath set to 37°C–40°C for 10 minutes. The combination of acoustic cavitation and mild thermal energy will break the crystal lattice without risking thermal degradation of the ester group.

  • Self-Validation Step: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube. If a white/yellow pellet is present, the compound is in a micro-suspension, not a true solution. If no pellet is visible, solubilization is complete.

Q2: Heating and sonication failed to clear the suspension. How can I chemically force dissolution?

Root Cause: The neutral, conjugated push-pull system is too stable. We must introduce an ionic charge to force solvent interaction. Solution - Protocol B (Acid-Assisted Solubilization):

  • To your existing stubborn suspension, add Trifluoroacetic acid (TFA) or 1M HCl to achieve a final concentration of 0.1% v/v .

  • Vortex for 60 seconds. The trace acid protonates the weakly basic conjugated pyrrolidine/thiazole nitrogens. This localized positive charge violently disrupts the hydrogen-bonded crystal lattice, converting the molecule into a highly soluble salt form.

  • Self-Validation Step: Centrifuge at 10,000 x g for 5 minutes. The supernatant should now be completely transparent. Note: Ensure your downstream assay can tolerate a 0.1% acid load. If not, this stock must be heavily diluted in a buffered media.

Q3: The DMSO stock is perfectly clear, but the compound crashes out instantly when I dilute it into my aqueous cell culture media. How do I prevent this?

Root Cause: "Solvent-shift precipitation." While DMSO is miscible with water, the sudden influx of an aqueous environment causes the lipophilic thiazole to nucleate and precipitate before it can disperse 4. Solution - Protocol C (Step-Down Co-Solvent Formulation): To achieve a stable 2.5 mg/mL working solution for aqueous/in vivo assays, utilize a surfactant/polymer step-down gradient.

  • Dissolve the compound fully in 10% total volume of anhydrous DMSO (use Protocol A or B if necessary).

  • Add 40% total volume of PEG300. Vortex thoroughly. The PEG acts as a polymeric bridge between the organic and aqueous phases.

  • Add 5% total volume of Tween-80. Vortex thoroughly. This non-ionic surfactant coats the hydrophobic faces of the molecule, preventing nucleation.

  • Slowly add 45% total volume of sterile Saline (0.9% NaCl) dropwise while continuously vortexing the tube.

  • Self-Validation Step: Transfer 100 µL of the final mixture to a cuvette and measure the optical density at 600 nm (OD600) against a solvent blank. An OD600 of <0.05 scientifically confirms the absence of colloidal aggregates or micro-precipitates.

Q4: My stock solution was clear yesterday, but today there are crystals at the bottom of the tube. Why?

Root Cause: Moisture ingress. Every time a DMSO bottle or stock tube is opened to the ambient atmosphere, it absorbs water. Because water acts as an anti-solvent for this compound, the solubility limit drops rapidly over time. Solution: Always prepare stock solutions using freshly opened, anhydrous DMSO. Store aliquots in tightly sealed tubes backfilled with Argon or Nitrogen gas, and keep them at -20°C in a secondary container containing active desiccant (e.g., silica gel or Drierite).

References

  • DMSO solubility and bioscreening ResearchGate[Link]

  • pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and Temperature ACS Applied Bio Materials[Link]

  • Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)[Link]

Sources

Optimization

Troubleshooting crystallization of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate

Welcome to the Technical Support Center for Aminothiazole Derivatives. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals overcome the speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminothiazole Derivatives. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals overcome the specific physicochemical hurdles associated with isolating and purifying Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate .

Rather than just providing a list of instructions, this guide is built on mechanistic causality. By understanding the thermodynamics of your molecule, you can transform a frustrating purification bottleneck into a predictable, self-validating workflow.

Mechanistic Overview: The Causality of Crystallization Challenges

Before troubleshooting, we must understand why Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate behaves the way it does. Crystallization is a thermodynamic balancing act, and this specific molecule presents two competing structural features:

  • Hydrogen Bonding Networks: Aminothiazole derivatives are notorious for forming strong intermolecular hydrogen-bonded dimers across the amino and heterocyclic nitrogen sites[1]. This strong network can lead to rapid, uncontrolled precipitation if supersaturation is achieved too quickly.

  • Steric Hindrance & Lipophilicity: The pyrrolidine ring at position 2 introduces significant steric bulk and conformational flexibility. This disrupts the planar packing typically seen in simpler aminothiazoles, lowering the lattice energy. Consequently, the compound is highly susceptible to "oiling out" (liquid-liquid phase separation) rather than forming a highly ordered crystalline solid[2].

Standard Operating Procedure (SOP): Self-Validating Crystallization

To ensure a self-validating system, always perform a small-scale pilot (e.g., 100 mg) before committing your entire batch. Monitor the mother liquor via Thin-Layer Chromatography (TLC) to confirm the product is precipitating while impurities remain dissolved[3].

Step-by-Step Methodology:

  • Dissolution: Weigh the crude Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate into a round-bottom flask. Add a minimum volume of boiling Ethyl Acetate (approx. 5-10 mL per gram of crude) until the solid is completely dissolved.

  • Decolorization (Optional but Recommended): If the solution is dark brown/red, add 5% w/w activated charcoal. Reflux for 5–10 minutes to adsorb oxidized polymeric impurities[2].

  • Hot Filtration: Pre-heat a glass funnel and fluted filter paper. Filter the hot solution rapidly into a clean, pre-heated Erlenmeyer flask to prevent premature crystallization on the filter paper[3].

  • Anti-Solvent Addition: Place the receiving flask on a hot plate. Slowly add warm Hexane (anti-solvent) dropwise while swirling, until a faint, persistent turbidity is observed. Add exactly one drop of Ethyl Acetate to clear the solution.

  • Controlled Cooling: Remove from heat. Allow the flask to cool ambiently to room temperature (approx. 1.5 hours). Causality Note: Slow cooling allows the molecules to overcome the steric hindrance of the pyrrolidine ring and arrange into a stable crystal lattice rather than crashing out as an oil[2].

  • Harvesting: Once room temperature is reached and crystals have formed, chill the flask in an ice bath for 30 minutes to maximize yield. Filter under vacuum, wash with ice-cold Hexane, and dry under vacuum at 40°C.

Troubleshooting FAQs

Q1: My product is "oiling out" (forming a syrup at the bottom of the flask) instead of crystallizing. Why does this happen and how do I fix it? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or due to "shock cooling"[2]. The lipophilic pyrrolidine ring makes this compound particularly prone to this phenomenon.

  • Solution: First, reheat the mixture until the oil redissolves. If using a high-boiling solvent like Toluene, switch to a lower-boiling binary system like Ethyl Acetate/Hexane[2]. Ensure you are not placing the hot flask directly into an ice bath. Insulate the flask with a cotton towel to enforce a cooling rate of <0.5°C/minute.

Q2: The solution has cooled to 4°C, but no crystals have formed. What is the next step? A: The solution is not supersaturated, meaning the solvent system is too strong, or the nucleation energy barrier is too high[3].

  • Solution: Evaporate 20-30% of the solvent under a stream of nitrogen or via rotary evaporation. Alternatively, scratch the inside of the glass flask with a glass stirring rod to create micro-abrasions that act as nucleation sites. If available, introduce a microscopic "seed crystal" from a previous successful batch.

Q3: The crystals formed, but they are heavily discolored (yellow/brown) and sticky. Why? A: Aminothiazole syntheses often leave behind unreacted thiourea derivatives or oxidized byproducts that can co-crystallize or adsorb onto the crystal surface[3].

  • Solution: The stickiness indicates residual solvent trapped by impurities. Perform a second recrystallization using the activated charcoal protocol described in the SOP. Ensure you wash the final filtered crystals with a generous amount of ice-cold anti-solvent (Hexane) to wash away surface impurities without dissolving the product.

Solvent Selection Matrix

Selecting the right solvent is the most critical variable. Below is the quantitative and qualitative data for optimizing your solvent system for this specific carboxylate ester.

Solvent SystemBoiling Point (°C)Hot SolubilityCold SolubilitySuitability & Mechanistic Notes
Ethyl Acetate / Hexane (1:3) ~65 - 77HighLowOptimal. Balances the polarity of the ester/amino groups with the lipophilic pyrrolidine ring.
Absolute Ethanol 78HighModerateGood. Effective for primary recrystallization, but may require severe cooling to maximize yield[4].
Methanol / Water (9:1) ~65HighLowFair. Good for removing highly polar impurities, but the presence of water can induce oiling out.
Toluene 110ModerateLowPoor. High boiling point increases the risk of oiling out (BP > MP of many substituted aminothiazoles)[2].

Process Visualization

Below is the logical workflow for diagnosing and correcting crystallization failures in real-time.

TroubleshootingFlow A Crude Aminothiazole Ester B Dissolve in Hot Solvent (EtOAc/EtOH) A->B C Controlled Cooling (0.5°C/min) B->C D Phase Separation (Oiling Out)? C->D E Adjust Solvent System (Add Hexane / Seed) D->E Yes G No Crystals? D->G No E->C F Nucleation & Growth I Filtration & Drying F->I G->F No H Induce Nucleation (Scratch / Supercool) G->H Yes H->C

Workflow for troubleshooting aminothiazole ester crystallization.

References

  • Troubleshooting Recrystallization Issues. Benchchem. 2

  • Technical Support Center: Purification of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. Benchchem. 3

  • Molecular co-crystals of 2-aminothiazole derivatives. IUCr Journals. 1

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases. PMC. 4

Sources

Reference Data & Comparative Studies

Comparative

Analytical Method Validation for Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate: A Comparative Guide and ICH Q2(R2) Protocol

Introduction Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate is a highly functionalized heterocyclic scaffold. Thiazole-5-carboxylate derivatives are currently of immense interest in modern drug discovery, freque...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate is a highly functionalized heterocyclic scaffold. Thiazole-5-carboxylate derivatives are currently of immense interest in modern drug discovery, frequently evaluated as potent Monoacylglycerol lipase (MAGL) inhibitors for oncology[1] and cyclooxygenase (COX) inhibitors for inflammatory pathways[2]. As this compound transitions from medicinal chemistry into preclinical development, establishing a robust, self-validating analytical method is critical. This guide provides an authoritative framework for validating a High-Performance Liquid Chromatography (HPLC) method for this API, fully compliant with the modernized ICH Q2(R2) guidelines[3].

Part 1: Molecular Causality in Method Development (The "Why")

As a Senior Application Scientist, I emphasize that method development cannot be a guessing game; it must be driven by the molecule's physicochemical properties. Let us deconstruct the API to understand the analytical strategy:

  • The Chromophore: The push-pull electron system—created by the electron-donating amino groups at C2 and C4 and the electron-withdrawing ester at C5—makes the thiazole ring highly conjugated. This provides strong UV absorbance, making Photodiode Array (PDA) detection highly sensitive and specific.

  • The Basic Centers: The pyrrolidin-1-yl group contains a strongly basic tertiary amine, while the C4 position holds a weakly basic primary amine. At a neutral pH, these basic nitrogens will interact strongly with residual acidic silanols on standard silica-based stationary phases, leading to severe peak tailing and poor resolution[4].

  • The Labile Ester: The ethyl carboxylate group is susceptible to hydrolysis under extreme pH conditions (both highly acidic and basic).

The Strategic Choice: To achieve sharp peak shapes while maintaining ester stability, a Reversed-Phase HPLC (RP-HPLC) method utilizing a low-pH mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) is optimal. The low pH fully protonates the basic nitrogens, preventing secondary silanol interactions, while remaining mild enough to prevent rapid on-column ester hydrolysis. Furthermore, replacing traditional non-volatile buffers (like phosphate) with formic acid renders the method fully compatible with Mass Spectrometry (LC-MS) for downstream impurity identification[5].

Part 2: Platform Comparison Guide

While RP-HPLC is the gold standard for routine release testing, it is vital to understand how it compares to orthogonal analytical techniques for thiazole derivatives.

Analytical TechniquePrimary AdvantageLimitationBest Use Case for Thiazole Derivatives
RP-HPLC (UV/PDA) High precision, robust, stability-indicating.Cannot identify unknown impurities without an MS detector.Routine API release, purity profiling, and stability testing[4].
UHPLC (UV/PDA) Ultra-fast run times; superior resolution of closely eluting isomers.Higher backpressure requires specialized, expensive instrumentation.High-throughput screening and resolving complex forced degradation mixtures.
GC-MS Excellent for volatile impurities and residual solvents.Thiazole esters may thermally degrade at high injector temperatures.Residual solvent analysis; not recommended for the intact API[4].
qNMR Absolute quantification without needing a reference standard of the API.Lower sensitivity (Limit of Detection is poor compared to HPLC).Primary reference standard qualification and structural elucidation.

Part 3: Step-by-Step ICH Q2(R2) Validation Protocol

The following protocol is designed as a self-validating system. Every step builds upon the previous one to ensure the data is trustworthy and compliant with the latest ICH Q2(R2) and Q14 guidelines[3][6].

ValidationWorkflow Start Method Development (Column & Mobile Phase Selection) SST System Suitability Testing (Resolution, Tailing, Plates) Start->SST Specificity Specificity & Forced Degradation (Acid, Base, Oxidation, Heat) SST->Specificity Linearity Reportable Range & Linearity (ICH Q2(R2) Compliance) Specificity->Linearity AccPrec Accuracy & Precision (Repeatability & Recovery) Linearity->AccPrec Robustness Robustness (Deliberate Parameter Variations) AccPrec->Robustness

Figure 1: ICH Q2(R2) compliant HPLC validation workflow for thiazole derivatives.

Chromatographic Conditions
  • Column: AQ-C18 or Polar-Embedded C18, 150 x 4.6 mm, 3 µm. (Causality: Polar-embedded groups help retain the highly polar, double-protonated API).

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA at 254 nm.

Step 1: System Suitability Testing (SST)

Before any validation parameter is assessed, the system must prove its baseline capability.

  • Action: Inject a standard solution (0.1 mg/mL) six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates > 5000.

Step 2: Specificity & Forced Degradation

Specificity proves the method is "stability-indicating," meaning it can accurately quantify the API without interference from its degradation products[7].

DegradationPathway API Ethyl 4-amino-2-(pyrrolidin-1-yl) thiazole-5-carboxylate AcidBase Acid/Base Hydrolysis (0.1N HCl / 0.1N NaOH) API->AcidBase Oxidation Oxidative Stress (3% H2O2) API->Oxidation Deg1 Thiazole-5-carboxylic Acid (Ester Cleavage) AcidBase->Deg1 Deg2 N-Oxide / Sulfoxide (Heterocycle Oxidation) Oxidation->Deg2

Figure 2: Predicted forced degradation pathways for the thiazole-5-carboxylate scaffold.

  • Acid/Base Hydrolysis: Treat 1 mg/mL API with 0.1N HCl and 0.1N NaOH separately for 24 hours at room temperature. (Causality: Targets the ethyl ester, yielding thiazole-5-carboxylic acid).

  • Oxidation: Treat with 3% H2O2 for 24 hours. (Causality: Targets the pyrrolidine nitrogen and thiazole sulfur, yielding N-oxides or sulfoxides).

  • Acceptance Criteria: The API peak must be baseline resolved (Resolution > 1.5) from all degradation peaks. The peak purity angle must be less than the purity threshold via PDA analysis.

Step 3: Reportable Range & Linearity

Under the modernized ICH Q2(R2) framework, linearity of the reportable result must be explicitly demonstrated[8].

  • Action: Prepare 5 concentration levels ranging from 50% to 150% of the target specification (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should be ≤ 2% of the response at the 100% target level.

Step 4: Accuracy & Precision (Combined Approach)

ICH Q2(R2) encourages a combined evaluation of accuracy and precision to streamline lifecycle management[9].

  • Action: Prepare triplicate samples at 3 concentration levels (80%, 100%, 120%) spiked with known amounts of the API reference standard.

  • Acceptance Criteria: Recovery must fall between 98.0% and 102.0%. Intermediate precision (evaluated across different days and different analysts) must show an overall %RSD ≤ 2.0%.

Step 5: Robustness

A method is useless if it fails during routine QC transfer.

  • Action: Deliberately introduce small, controlled variations: Flow rate (±0.1 mL/min), Column temperature (±5°C), and Mobile phase pH (±0.2 units).

  • Causality: Why vary pH by ±0.2 units? Because the primary and tertiary amines have specific pKa values. A slight shift in mobile phase pH could alter their ionization states, drastically shifting retention time and ruining resolution. Proving robustness here guarantees the method will not fail when a new batch of buffer is prepared.

  • Acceptance Criteria: System suitability parameters (Resolution, Tailing) must remain within passing limits.

References

  • [4] BenchChem. "Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Alternative Methods." Benchchem.com. 4

  • [5] SIELC Technologies. "Separation of Thiazole on Newcrom R1 HPLC column." Sielc.com. 5

  • [7] D.B. Kamkhede, P.R. Solanki. "Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique." ResearchGate. 7

  • [2] ACS Omega. "New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies." Acs.org. 2

  • [1] PubMed. "Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer." Nih.gov. 1

  • [3] European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Europa.eu. 3

  • [6] Eurachem. "ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories." Eurachem.org. 6

  • [9] ICH. "VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A." Ich.org. 9

  • [8] PharmaLex. "What's new in ICH Q2(R2) ? The Enoval software can help you be compliant !" Pharmalex.com. 8

Sources

Validation

A Comparative Guide to the Synthesis of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate: An Evaluation of Reproducibility and Efficiency

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate stands out as a sc...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate stands out as a scaffold of significant interest due to its potential applications in medicinal chemistry, mirroring the bioactivity of other substituted thiazoles.[1][2] This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, with a focus on reproducibility, efficiency, and the underlying chemical principles that govern these processes. The protocols described herein are derived from established methodologies for analogous structures, offering a robust framework for practical application.

Introduction to the Target Molecule

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate is a polysubstituted thiazole. The thiazole ring is a common feature in many pharmacologically active compounds.[2][3] The pyrrolidine moiety at the 2-position and the amino and carboxylate groups at the 4- and 5-positions, respectively, offer multiple points for further derivatization, making it a versatile building block for combinatorial chemistry and drug discovery programs.

This guide will explore two distinct and plausible synthetic pathways:

  • Route A: The Hantzsch-Type Thiazole Synthesis. A classical and widely adopted method for thiazole ring formation.[2][4]

  • Route B: A Two-Step Approach via Nucleophilic Aromatic Substitution. This strategy involves the initial synthesis of a thiazole with a suitable leaving group, followed by substitution with pyrrolidine.

Route A: Hantzsch-Type Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, typically involving the condensation of an α-haloketone with a thioamide.[2][4] For the synthesis of our target molecule, this approach is adapted by using a substituted thiourea, namely N-pyrrolidinylthiourea.

Diagram of the Hantzsch-Type Synthesis Workflow

Hantzsch_Type_Synthesis cluster_0 Step 1: Preparation of N-pyrrolidinylthiourea cluster_1 Step 2: Hantzsch Condensation Pyrrolidine Pyrrolidine intermediate1 intermediate1 Pyrrolidine->intermediate1 Reaction CS2 Carbon Disulfide CS2->intermediate1 Ammonia Aqueous Ammonia NPT N-pyrrolidinylthiourea Ammonia->NPT intermediate1->NPT Ammonolysis NPT_input N-pyrrolidinylthiourea Target_A Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate NPT_input->Target_A Condensation ECA Ethyl 2-chloroacetoacetate ECA->Target_A

Caption: Workflow for the Hantzsch-Type Synthesis of the target molecule.

Experimental Protocol for Route A

Step 1: Synthesis of N-pyrrolidinylthiourea

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with pyrrolidine (1.0 eq) and ethanol.

  • Addition of Carbon Disulfide: The solution is cooled in an ice bath, and carbon disulfide (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Formation of Dithiocarbamate: The reaction mixture is stirred at room temperature for 2 hours.

  • Ammonolysis: Concentrated aqueous ammonia (2.0 eq) is added, and the mixture is gently refluxed for 4-6 hours.

  • Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from an appropriate solvent (e.g., ethanol/water) to yield N-pyrrolidinylthiourea.

Step 2: Hantzsch Condensation

  • Reaction Setup: A round-bottom flask is charged with N-pyrrolidinylthiourea (1.0 eq), ethyl 2-chloroacetoacetate (1.0 eq), and a suitable solvent such as ethanol or isopropanol.[5]

  • Reaction: The mixture is heated to reflux and stirred for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is partially evaporated, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate.

Discussion of Route A

The Hantzsch synthesis is a robust and well-documented method.[2][4] The primary advantage of this route is its convergent nature, forming the desired thiazole ring in a single step from readily available precursors. However, the reproducibility can be influenced by several factors:

  • Purity of N-pyrrolidinylthiourea: The purity of the substituted thiourea is critical. Impurities can lead to side reactions and a lower yield of the final product.

  • Reaction Conditions: The choice of solvent and reaction temperature can significantly impact the reaction rate and the formation of byproducts.

  • Stability of Intermediates: The intermediates in the Hantzsch reaction can be unstable, and careful control of the reaction conditions is necessary to ensure a high yield.

Route B: Two-Step Synthesis via Nucleophilic Aromatic Substitution

This alternative route involves the initial synthesis of an activated thiazole precursor, followed by the displacement of a leaving group by pyrrolidine. A plausible precursor is Ethyl 4-amino-2-bromothiazole-5-carboxylate.

Diagram of the Nucleophilic Aromatic Substitution Workflow

SNAr_Synthesis cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Nucleophilic Substitution Thiourea Thiourea Precursor Ethyl 4-amino-2-bromothiazole-5-carboxylate Thiourea->Precursor Hantzsch Synthesis ECA_Br Ethyl 2-bromoacetoacetate ECA_Br->Precursor Precursor_input Ethyl 4-amino-2-bromothiazole-5-carboxylate Target_B Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate Precursor_input->Target_B SNAr Pyrrolidine_input Pyrrolidine Pyrrolidine_input->Target_B

Caption: Workflow for the Nucleophilic Aromatic Substitution Synthesis.

Experimental Protocol for Route B

Step 1: Synthesis of Ethyl 4-amino-2-bromothiazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask, thiourea (1.0 eq) is dissolved in ethanol.

  • Addition of α-halo-β-ketoester: Ethyl 2-bromoacetoacetate (1.0 eq) is added dropwise to the solution at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The formation of a precipitate indicates the progress of the reaction.

  • Isolation of Precursor: The solid is collected by filtration, washed with cold ethanol, and dried to give the crude Ethyl 4-amino-2-bromothiazole-5-carboxylate. This product may be used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution

  • Reaction Setup: The crude Ethyl 4-amino-2-bromothiazole-5-carboxylate (1.0 eq) is suspended in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Pyrrolidine: Pyrrolidine (1.2-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate are added to the suspension.

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred for 6-12 hours, with monitoring by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the final product.

Discussion of Route B

The two-step approach offers a more modular and potentially more reproducible synthesis.

  • Advantages: The synthesis of the precursor, Ethyl 4-amino-2-bromothiazole-5-carboxylate, is generally a high-yielding and straightforward reaction. The subsequent nucleophilic aromatic substitution is also a well-established transformation. This route may be more amenable to scale-up as the individual steps are often easier to control and optimize.

  • Potential Challenges: The reactivity of the 2-bromo position on the thiazole ring can be influenced by the electronic effects of the other substituents. The choice of base and solvent in the second step is crucial to ensure complete reaction and minimize side products.

Comparative Analysis of Synthesis Routes

ParameterRoute A: Hantzsch-Type SynthesisRoute B: Nucleophilic Aromatic Substitution
Number of Steps 2 (including thiourea prep)2
Overall Yield Moderate to Good (variable)Good to Excellent (potentially more consistent)
Reproducibility Can be sensitive to reagent purity and conditionsGenerally more reproducible due to modular nature
Scalability May present challenges in controlling exotherms and intermediate stabilityMore readily scalable
Key Challenges Synthesis and purity of N-pyrrolidinylthioureaOptimization of the final substitution step
Starting Materials Pyrrolidine, Carbon Disulfide, Ammonia, Ethyl 2-chloroacetoacetateThiourea, Ethyl 2-bromoacetoacetate, Pyrrolidine

Conclusion and Recommendations

Both Route A and Route B represent viable pathways for the synthesis of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate.

For exploratory and small-scale synthesis , the Hantzsch-type approach (Route A) can be a rapid method to access the target molecule, provided that the N-pyrrolidinylthiourea can be prepared in high purity.

For larger-scale synthesis and process development , where reproducibility and scalability are paramount, the two-step nucleophilic aromatic substitution (Route B) is likely the more prudent choice. The modularity of this approach allows for independent optimization of each step, leading to a more robust and reliable overall process.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including the available starting materials, the scale of the synthesis, and the desired level of process control.

References

  • Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a - Universidad de Alicante. (2017, October 2).
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates - Taylor & Francis Online. (2014, March 20).
  • Single-Pot Preparation of 4-Amino-2-(het)
  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Deriv
  • Some Issues and Their Solutions in the Process Development of Ethyl 2-(4-Aminophenoxy)
  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google P
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity | Asian Journal of Chemistry. (2015, December 30).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
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  • Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives - Biointerface Research in Applied Chemistry. (2021, January 3).
  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC. (2019, September 14).
  • Recent Advances in the Synthesis of Pyrrolidines - IntechOpen.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC.
  • Synthesis, biological evaluation and molecular docking studies of thiazole-based pyrrolidinones and isoindolinediones as anticonvulsant agents | Request PDF - ResearchG
  • pseudothiohydantoin - Organic Syntheses Procedure.
  • Pyrrolidine synthesis - Organic Chemistry Portal.
  • (PDF) Reaction of N-(Per-O-acetyl-beta-D-glucopyranosyl)-N '-(4 ',6 '-diarylpyrimidine-2 '-yl)
  • A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions - Benchchem.
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  • Synthesis and biological evaluation of some N-substituted indoles - ark
  • Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas - JOCPR.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate, a molecule of interest, requires...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate, a molecule of interest, requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in scientific principles and field-proven insights.

Hazard Assessment: A Proactive Stance

Given the known properties of related thiazole derivatives, it is prudent to assume that Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate may present the following hazards:

  • Toxicity: Potential for acute toxicity if swallowed, inhaled, or in contact with the skin.[1][2]

  • Irritation: May cause skin and eye irritation.[2][3][4]

  • Flammability: Thiazole and its derivatives can be flammable.[1]

Table 1: Assumed Hazard Classification and Precautions

Hazard CategoryAssumed ClassificationPrecautionary Statements
Physical Hazards Flammable Solid (Assumed)Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation - Assumed)Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[5]
Skin Irritation (Assumed)Causes skin irritation.[3]
Serious Eye Irritation (Assumed)Causes serious eye irritation.[3]
Environmental Hazards Harmful to aquatic life (Assumed)Avoid release to the environment.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following PPE is mandatory when handling Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate.

Table 2: Recommended Personal Protective Equipment

EquipmentSpecificationRationale
Hand Protection Nitrile or neoprene gloves.[7][8]Provides a chemical-resistant barrier to prevent skin contact. It is advisable to wear double gloves.[9]
Eye Protection Safety glasses with side shields or chemical splash goggles.[7][10]Protects eyes from dust particles and potential splashes.
Respiratory Protection NIOSH-approved N95 dust mask or higher, as determined by risk assessment.[7]Prevents inhalation of airborne powder.[7] The choice of respirator depends on the scale of work and ventilation available.[10]
Body Protection Laboratory coat.[7]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[11]Protects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for safety.

Preparation:

  • Designated Area: All handling of the compound should occur in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[12]

  • Emergency Equipment: Verify the accessibility and functionality of an eyewash station and safety shower.[5]

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers before commencing work.

  • Don PPE: Properly don all required PPE as outlined in Table 2.

Handling:

  • Avoid Dust Formation: Handle the solid compound carefully to minimize the generation of dust. Use appropriate tools for transfer.[7]

  • Portioning: If portioning the compound, do so in a fume hood to control potential airborne particles.

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and the release of vapors.[1][3]

Post-Handling:

  • Decontamination: Thoroughly decontaminate the work surface with a suitable laboratory cleaner.

  • Waste Disposal: Dispose of all contaminated materials, including disposable PPE, as hazardous waste according to the disposal plan.

  • PPE Removal: Carefully remove PPE, avoiding self-contamination. Dispose of single-use items appropriately.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work.[7]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate work area (fume hood) prep2 Verify emergency equipment prep1->prep2 prep3 Assemble materials prep2->prep3 prep4 Don appropriate PPE prep3->prep4 hand1 Handle in fume hood prep4->hand1 hand2 Avoid dust generation hand1->hand2 hand3 Keep container closed hand2->hand3 post1 Decontaminate work area hand3->post1 post2 Dispose of waste post1->post2 post3 Remove PPE correctly post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Step-by-step workflow for handling Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate.

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial.

Minor Spill (in a fume hood):

  • Restrict Access: Ensure the area is clear of unnecessary personnel.

  • Containment: Gently cover the spill with an inert absorbent material such as vermiculite or sand.[1] Do not use combustible materials like paper towels.

  • Cleanup: Carefully sweep the absorbed material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with soap and water or a suitable laboratory decontaminant.[1]

  • Waste: All cleanup materials must be disposed of as hazardous waste.

Major Spill (outside a fume hood):

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office immediately.

  • Ventilation: If safe to do so, ensure the area is well-ventilated.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Waste Collection: All waste containing Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate, including contaminated consumables, must be collected in a dedicated and clearly labeled hazardous waste container.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.[1]

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials. Keep the container closed when not in use.[5]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste disposal company, in accordance with all federal, state, and local regulations.[1][5]

Disposal Workflow

start Waste Generation collect Collect in dedicated hazardous waste container start->collect label Label container correctly collect->label store Store in designated secure area label->store dispose Dispose via certified channels store->dispose

Caption: Workflow for the proper disposal of contaminated waste.

Conclusion: A Culture of Safety

The responsible handling of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate is a cornerstone of safe and effective research. By internalizing the principles and procedures outlined in this guide, researchers can mitigate risks and foster a laboratory environment where scientific advancement and personal safety are held in the highest regard. Always remember to consult your institution's specific safety protocols and to perform a thorough risk assessment before initiating any new procedure.

References

  • Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • SAFETY D
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Aminobutanoic acid.
  • NextSDS. (n.d.). Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • SAFETY D
  • SAFETY D
  • Fal Seguridad. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., Al-Massarani, S. M., & El-Sayed, N. N. E. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, 8(35), 31955–31969.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., Al-Massarani, S. M., & El-Sayed, N. N. E. (2024). Thiazole derivatives: prospectives and biological applications. RSC Advances, 14(20), 14065-14092.
  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate
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